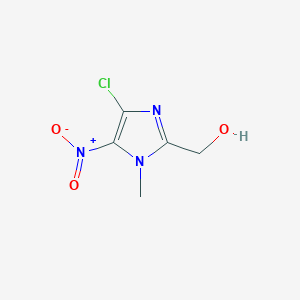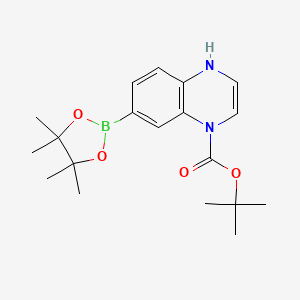
tert-butyl7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-1(4H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-1(4H)-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinoxaline core, which is known for its biological activity, and a dioxaborolane group, which is often used in organic synthesis.
Vorbereitungsmethoden
The synthesis of tert-butyl7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-1(4H)-carboxylate typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a diketone. The dioxaborolane group is then introduced via a borylation reaction, often using bis(pinacolato)diboron as the boron source. The tert-butyl ester is usually formed through esterification reactions under acidic or basic conditions.
Analyse Chemischer Reaktionen
tert-butyl7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-1(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and palladium catalysts for cross-coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-butyl7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-1(4H)-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The quinoxaline core is known for its biological activity, making this compound a candidate for drug discovery and development.
Industry: Used in the synthesis of materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of tert-butyl7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-1(4H)-carboxylate involves its interaction with molecular targets through its quinoxaline core and dioxaborolane group. The quinoxaline core can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The dioxaborolane group can participate in chemical reactions, forming new bonds and altering the compound’s properties.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-butyl7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline-1(4H)-carboxylate include other quinoxaline derivatives and dioxaborolane-containing compounds. What sets this compound apart is the combination of these two functional groups, providing unique reactivity and potential applications. Other similar compounds include:
- Quinoxaline derivatives with different substituents.
- Dioxaborolane-containing compounds used in organic synthesis.
This unique combination of functional groups makes this compound a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C19H27BN2O4 |
|---|---|
Molekulargewicht |
358.2 g/mol |
IUPAC-Name |
tert-butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-quinoxaline-1-carboxylate |
InChI |
InChI=1S/C19H27BN2O4/c1-17(2,3)24-16(23)22-11-10-21-14-9-8-13(12-15(14)22)20-25-18(4,5)19(6,7)26-20/h8-12,21H,1-7H3 |
InChI-Schlüssel |
XXCFNQZVTIQXGW-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC=CN3C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]-N-propan-2-ylbutanamide](/img/structure/B14792710.png)
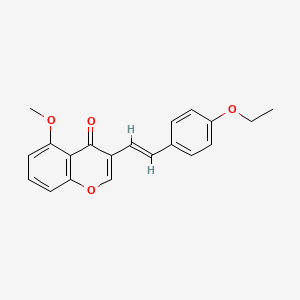
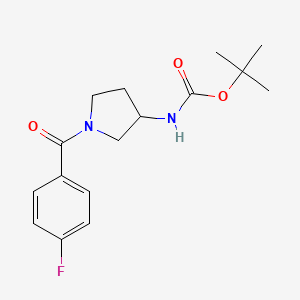
![8-N-(3,3-dimethylbutan-2-yl)-2-N-[2-methoxy-4-(1-methylpyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B14792720.png)
![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-3-methylbutanamide](/img/structure/B14792722.png)
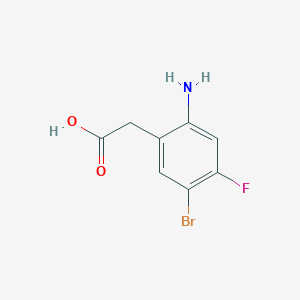
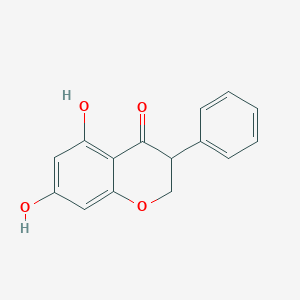
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;nickel(2+)](/img/structure/B14792737.png)
![ethyl (2S)-2-amino-5-[[(2R)-3-[(4-chlorophenyl)-hydroxycarbamoyl]sulfanyl-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride](/img/structure/B14792749.png)

![5-{2-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-1-oxo-2,3-dihydro-1H-isoindol-5-yl}-1-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B14792755.png)
![4-Thiazolidinecarboxamide, 3-[2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-1-oxo-4-phenylbutyl]-5,5-dimethyl-N-2-propenyl-](/img/structure/B14792762.png)

